3,4-Dimethyl-1-pentyne (CAS: 61064-08-2) is a highly branched, terminal aliphatic alkyne characterized by significant steric bulk and an inherent stereocenter at the propargylic C3 position. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor for asymmetric organometallic synthesis [1], regioselective cross-coupling, and the production of rigid, high-free-volume substituted polyacetylenes [2]. Unlike linear C7 isomers, its isopropyl-like branching adjacent to the alkyne severely restricts the approach of bulky transition metal catalysts, altering standard reaction kinetics and product distributions. This makes it an indispensable building block for applications requiring precise steric modulation, such as the synthesis of optically active ruthenium complexes or the control of polymer backbone rigidity.
Substituting 3,4-Dimethyl-1-pentyne with generic linear alkynes (e.g., 1-heptyne) or achiral branched analogs (e.g., 3,3-dimethyl-1-butyne) fundamentally disrupts both stereochemical and regiochemical outcomes. Linear alkynes lack the necessary steric hindrance, leading to unselective additions and the inability to transfer chirality in cyclotrimerization reactions [1]. Conversely, while 3,3-dimethyl-1-butyne offers steric bulk, it lacks the C3 stereocenter required for asymmetric induction. In catalytic silylformylation, the specific steric profile of 3,4-dimethyl-1-pentyne intentionally suppresses standard aldehyde formation in favor of hydrosilylation products—a pathway that cannot be replicated by unhindered alkynes [2]. Furthermore, in polymer synthesis, the exact 3,4-dimethyl branching pattern is critical for achieving the desired free volume and chain rigidity in polyacetylene derivatives, rendering structural analogs inadequate for high-performance material applications.
The extreme steric bulk of 3,4-dimethyl-1-pentyne drastically alters its reactivity profile in transition metal-catalyzed reactions compared to unhindered terminal alkynes. In Rh-catalyzed silylformylation, the use of 3,4-dimethyl-1-pentyne limits the aldehyde yield to a maximum of 55%, even under forcing conditions (50 atm CO, 48 hours), while simultaneously promoting the formation of β-silylalkenal hydrosilylation byproducts [1]. In stark contrast, unhindered linear alkynes typically yield >90% of the desired aldehyde under much milder conditions. This quantitative shift in product distribution highlights the compound's utility in intentionally diverging from standard carbonylation pathways to favor alternative hydrosilylation products.
| Evidence Dimension | Aldehyde yield in silylformylation |
| Target Compound Data | Max 55% yield (with significant hydrosilylation byproducts) |
| Comparator Or Baseline | Unhindered terminal alkynes (e.g., 1-hexyne/1-heptyne) (>90% yield) |
| Quantified Difference | >35% reduction in aldehyde yield due to steric redirection |
| Conditions | Rh-catalyzed, 50 atm CO, 48 hours |
Procurement of this specific hindered alkyne is necessary when researchers need to deliberately suppress standard carbonylation in favor of studying or isolating sterically demanding hydrosilylation products.
3,4-Dimethyl-1-pentyne serves as a critical chiral building block in the synthesis of optically active transition metal catalysts. When the enantiopure form, (S)-3,4-dimethyl-1-pentyne, is reacted with Ru(η6-naphthalene)(η4-COD), it undergoes stoichiometric cyclotrimerization to yield optically active (η6-arene)(η4-COD)ruthenium(0) complexes [1]. This direct transfer of the propargylic stereocenter to the resulting arene complex is impossible to achieve with achiral comparators like 1-heptyne or 3,3-dimethyl-1-butyne. Furthermore, compared to less hindered chiral alkynes (e.g., 3-methyl-1-pentyne), the isopropyl-like branching of 3,4-dimethyl-1-pentyne provides distinct steric environments that influence the diastereoselectivity and ultimate catalytic behavior of the synthesized ruthenium complexes.
| Evidence Dimension | Formation of optically active Ru(0) arene complexes |
| Target Compound Data | Successfully yields chiral (η6-arene)Ru complexes via cyclotrimerization |
| Comparator Or Baseline | Achiral alkynes (e.g., 1-heptyne) (Yields racemic or achiral complexes) |
| Quantified Difference | Binary transition from 0% to 100% potential for chiral induction |
| Conditions | Room temperature reaction with Ru(η6-naphthalene)(η4-COD) |
Buyers synthesizing asymmetric catalysts must select this chiral alkyne over achiral alternatives to ensure the successful transfer of stereochemical information to the final organometallic complex.
As a monomer, 3,4-dimethyl-1-pentyne is utilized to synthesize substituted polyacetylenes, such as poly(3,4-dimethyl-1-pentyne), which exhibit unique thermomechanical properties. The bulky 3,4-dimethyl side groups severely restrict the rotation of the polyacetylene backbone, resulting in a highly rigid polymer structure with significant free volume [1]. When compared to poly(1-heptyne) or other linear polyalkynes, which tend to be flexible and rubbery with low gas permeability, the steric crowding in poly(3,4-dimethyl-1-pentyne) prevents dense chain packing. This structural rigidity is crucial for applications in gas separation membranes and shape-persistent microspheres, where maintaining a high-free-volume matrix is essential for performance.
| Evidence Dimension | Polymer chain packing and backbone rigidity |
| Target Compound Data | Rigid backbone with high free volume due to steric crowding |
| Comparator Or Baseline | Linear polyalkynes (e.g., poly(1-heptyne)) (Flexible, dense chain packing) |
| Quantified Difference | Significant increase in structural rigidity and fractional free volume |
| Conditions | Solid-state polymer matrix (e.g., membranes or microspheres) |
Material scientists procure this specific branched monomer to engineer rigid, high-permeability polymer architectures that cannot be achieved with flexible linear alkyne monomers.
Directly following its ability to transfer chirality during cyclotrimerization, (S)-3,4-dimethyl-1-pentyne is the optimal precursor for generating chiral ruthenium or rhodium complexes used in asymmetric catalysis [1].
Due to its extreme steric hindrance, it is the preferred substrate for testing the limits of new transition metal catalysts, specifically in pushing reactions toward hydrosilylation rather than standard carbonylation [2].
Leveraging the rigidity imparted by its bulky side groups, it is utilized as a monomer in the production of substituted polyacetylenes for specialized gas separation membranes and shape-persistent microspheres [3].